molecular formula C21H21ClN2O4 B354560 2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid CAS No. 925170-38-3

2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid

Cat. No.: B354560
CAS No.: 925170-38-3
M. Wt: 400.9g/mol
InChI Key: DCSHTGJDOLNDPF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid can be compared with similar compounds such as:

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid, with the CAS number 925170-38-3, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse research sources.

  • Molecular Formula : C21H21ClN2O4
  • Molecular Weight : 404.86 g/mol
  • Structure : The compound features a benzoic acid core with a chloro-substituted aniline and a cyclohexylamino carbonyl moiety.

Biological Activity Overview

Research indicates that benzoic acid derivatives, including this compound, exhibit various biological activities such as:

  • Antimicrobial Activity : Some studies have reported that benzoic acid derivatives can inhibit bacterial growth and fungal proliferation. The specific activity of this compound in this regard requires further investigation.
  • Proteasome and Autophagy Modulation : A study highlighted the role of benzoic acid derivatives in enhancing proteasomal and autophagic activities in human cells, suggesting potential applications in anti-aging therapies and cellular health maintenance .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes like cathepsins B and L, which are crucial in protein degradation pathways .
  • Cellular Uptake and Bioavailability : The structure of the compound may influence its absorption and interaction with cellular targets, enhancing its therapeutic potential.

Study 1: Proteostasis Network Modulation

A significant study evaluated the effects of various benzoic acid derivatives on the proteostasis network in human foreskin fibroblasts. It was found that certain derivatives enhanced the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Notably, compounds similar to this compound demonstrated a marked increase in proteasome activity at concentrations as low as 5 μM without cytotoxic effects .

Study 2: Antioxidant and Antiproliferative Effects

Another investigation focused on the antioxidant properties of benzoic acid derivatives. The study reported that these compounds exhibited significant free radical scavenging activity, which could contribute to their antiproliferative effects in cancer cell lines. The specific contribution of this compound remains to be fully elucidated but aligns with findings from related compounds .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectReference
AntimicrobialInhibition of bacterial growth
Proteasome ActivationEnhanced UPP and ALP activities
AntioxidantFree radical scavenging
CytotoxicityLow/no cytotoxicity at tested doses

Properties

IUPAC Name

2-[[4-chloro-3-(cyclohexylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c22-18-11-10-14(12-17(18)20(26)23-13-6-2-1-3-7-13)24-19(25)15-8-4-5-9-16(15)21(27)28/h4-5,8-13H,1-3,6-7H2,(H,23,26)(H,24,25)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSHTGJDOLNDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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